2-Thiophenecarboxylic acid, 5-chloro-4-(1-methyl-1H-pyrazol-5-yl)-, methyl ester
Overview
Description
“2-Thiophenecarboxylic acid, 5-chloro-4-(1-methyl-1H-pyrazol-5-yl)-, methyl ester” is a chemical compound that can be purchased from various suppliers . It’s used in various chemical reactions and can be custom synthesized .
Molecular Structure Analysis
The molecular formula for this compound is C10H9ClN2O2S . The molecular weight is 256.709 .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 357.1±42.0 °C at 760 mmHg . The melting point is not available .Scientific Research Applications
Synthesis and Structural Analysis
Researchers have synthesized various derivatives and analogs of pyrazole and thiophene compounds to investigate their structural properties and potential applications. For instance, the synthesis and characterization of pyrazole derivatives involving thiophene carboxylic acid have been reported, with studies focusing on their crystal structures and computational studies to understand their stability and tautomeric forms (Li-qun Shen et al., 2012; V. M. Prokopenko et al., 2010). These studies provide insights into the synthesis routes and the physicochemical properties of the compounds, which are crucial for their potential applications in materials science and pharmaceuticals.
Molecular Interactions and Properties
Research on the interaction of thiophene and pyrazole derivatives with halogens has been conducted to explore the reactivity and transformation of these compounds under different conditions (A. Molchanov et al., 2002). These studies are important for understanding the chemical behavior of thiophene and pyrazole derivatives, which can lead to the development of new chemical reactions and the synthesis of novel compounds with potential industrial and pharmaceutical applications.
Anticancer Activity
A novel series of complexes based on thiophene and pyrazole derivatives have been synthesized and their anticancer activity evaluated. The in vitro cytotoxicities of these compounds against various cell lines have been studied, demonstrating potential therapeutic applications (Yanhui Qiao et al., 2021). Research in this area contributes to the development of new anticancer agents, highlighting the importance of thiophene and pyrazole derivatives in medicinal chemistry.
Corrosion Inhibition
Pyrazole derivatives have also been evaluated as corrosion inhibitors for steel in acidic environments (L. Herrag et al., 2007). This research is significant for industrial applications where corrosion resistance is crucial, demonstrating the versatility of thiophene and pyrazole derivatives beyond pharmaceutical applications.
properties
IUPAC Name |
methyl 5-chloro-4-(2-methylpyrazol-3-yl)thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-13-7(3-4-12-13)6-5-8(10(14)15-2)16-9(6)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJXOKQAAZAQNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=C(SC(=C2)C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiophenecarboxylic acid, 5-chloro-4-(1-methyl-1H-pyrazol-5-yl)-, methyl ester |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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